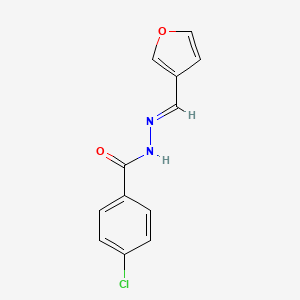
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives, which have been identified as potential candidates for drug development. In
作用機序
The exact mechanism of action of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, it has been proposed that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and noradrenaline. It has also been suggested that the compound acts on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to exhibit analgesic effects by modulating the activity of pain receptors. Additionally, it has been identified as a potential anticonvulsant agent by reducing the activity of glutamate receptors.
実験室実験の利点と制限
One of the advantages of using N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is its low toxicity. The compound has been found to exhibit low toxicity in animal studies, which makes it a potential candidate for drug development. Moreover, the compound is relatively easy to synthesize, which makes it accessible for research purposes. However, one of the limitations of using N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is its limited solubility in water. This can make it challenging to administer the compound in animal studies.
将来の方向性
There are various future directions for the research on N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential direction is to explore its potential as a treatment for depression and anxiety disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound. Additionally, the compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a drug candidate. Finally, more studies are needed to explore the potential of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in the treatment of other diseases such as epilepsy and neuropathic pain.
Conclusion
In conclusion, N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has gained significant attention in scientific research. The compound has been found to exhibit various therapeutic properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Moreover, it has been identified as a potential candidate for the treatment of depression and anxiety disorders. Further studies are needed to explore its potential as a drug candidate and to elucidate its exact mechanism of action.
合成法
The synthesis of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction of cyclopropylamine with 1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde in the presence of carbon disulfide. The reaction yields N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide as a yellow solid with a melting point of 156-158°C.
科学的研究の応用
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been identified as a potential candidate for the treatment of depression and anxiety disorders.
特性
IUPAC Name |
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c16-13(14-12-5-6-12)15-8-7-10-3-1-2-4-11(10)9-15/h1-4,12H,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGVEDAQPPEZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)


![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)


![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)